[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

Catalog No.
S12323753
CAS No.
88757-48-6
M.F
C12H9ClN2O
M. Wt
232.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

CAS Number

88757-48-6

Product Name

[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile

IUPAC Name

2-(5-chloro-2-methylquinolin-8-yl)oxyacetonitrile

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

InChI

InChI=1S/C12H9ClN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3

InChI Key

NOZTYDKDLPWZRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC#N

The compound [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile, with the molecular formula C12H9ClN2OC_{12}H_{9}ClN_{2}O and CAS number 88757-48-6, is a member of the quinoline family, characterized by a nitrogen-containing heterocyclic structure. This compound features a chloro substituent at the 5-position and a methyl group at the 2-position of the quinoline ring, along with an acetonitrile group linked through an ether bond. Its unique structure suggests potential applications in medicinal chemistry, particularly in drug development due to its bioactive properties.

The synthesis of [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of 5-chloro-2-methylquinoline with chloroacetonitrile in the presence of a base under reflux conditions. The general reaction can be represented as follows:

5 chloro 2 methylquinoline+chloroacetonitrilebase reflux 5 Chloro 2 methylquinolin 8 yl oxy acetonitrile\text{5 chloro 2 methylquinoline}+\text{chloroacetonitrile}\xrightarrow{\text{base reflux}}\text{ 5 Chloro 2 methylquinolin 8 yl oxy acetonitrile}

This method allows for the formation of the desired product while minimizing by-products. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

While specific biological activities of [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile are still under investigation, quinoline derivatives are generally known for their diverse pharmacological properties. These compounds often exhibit antimicrobial, anticancer, and anti-inflammatory activities. The presence of the chloro and nitrile groups may enhance its interaction with biological targets, potentially leading to therapeutic applications in treating various diseases.

The synthesis methods for [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile can vary but typically include:

  • Nucleophilic Substitution: As described above, this method involves reacting halogenated quinolines with acetonitrile derivatives.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that significantly reduce reaction times and improve yields.
  • Continuous Flow Synthesis: This industrial method allows for better control over reaction conditions and scalability .

[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile has potential applications in several fields:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals targeting various diseases.
  • Agricultural Chemistry: Possible use in developing agrochemicals due to its biological activity.
  • Materials Science: Utilized in the synthesis of specialty chemicals with specific properties.

Interaction studies are essential to understand how [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile affects biological systems. Preliminary studies suggest that this compound may interact with enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, which could influence replication and transcription processes. Furthermore, the nitrile group might participate in covalent bonding with target proteins, leading to inhibition or activation of their functions.

Several compounds share structural similarities with [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile, including:

Compound NameStructural FeaturesUnique Properties
[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrileChlorine substitution at the 7-positionKnown for its cytotoxic properties against cancer cells
[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrileIodine substitution at the 5-positionPotentially enhanced antimicrobial activity due to halogenation
[(8-Hydroxyquinaldine)]Hydroxyl group at position 8Exhibits strong chelating properties and is used in metal ion detection

The uniqueness of [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile lies in its specific combination of substituents and functional groups, which may impart distinct biological activities compared to these similar compounds. Its potential applications and mechanisms of action make it a subject of interest in ongoing research.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

232.0403406 g/mol

Monoisotopic Mass

232.0403406 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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